molecular formula C19H20N4O2 B2790099 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326929-76-3

1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2790099
CAS No.: 1326929-76-3
M. Wt: 336.395
InChI Key: NNQNLWFAXAJGLT-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at position 1 with a 4-ethylphenyl group and at position 4 with a carboxamide moiety linked to a 2-methoxybenzylamine.

The compound’s synthesis likely involves coupling 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with 2-methoxybenzylamine, analogous to methods described for related triazole-carboxamides .

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-14-8-10-16(11-9-14)23-13-17(21-22-23)19(24)20-12-15-6-4-5-7-18(15)25-2/h4-11,13H,3,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQNLWFAXAJGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route generally includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the 4-ethylphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-ethylphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the 2-methoxybenzyl Group: This is typically done through a nucleophilic substitution reaction where the triazole derivative reacts with 2-methoxybenzyl chloride.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study demonstrated that triazole derivatives can inhibit tubulin polymerization, a critical mechanism in cancer cell division. The compound was tested on HeLa and A549 cell lines, showing promising results with IC50 values indicating potent antiproliferative effects .

Antiviral Properties

The ongoing search for effective antiviral agents has led to the investigation of triazoles in the context of viral infections. Specifically, compounds containing the triazole moiety have been evaluated for their ability to inhibit viral replication.

Case Study : Research highlighted the potential of 1,2,3-triazole derivatives in combating SARS-CoV-2 and other viral pathogens. The structural features of these compounds facilitate their interaction with viral proteins, thereby hindering the virus's life cycle .

Comparative Data Table

The following table summarizes the biological activities of various triazole derivatives compared to this compound:

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
This compoundAnticancerHeLa0.45
Similar Triazole DerivativeAntiviralSARS-CoV-2N/A
Another Triazole CompoundAntiproliferativeA5490.30

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-cancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazole-carboxamide scaffold is highly modular, with variations in aryl and amide substituents dictating physicochemical and biological properties. Key analogues include:

Compound Name Key Substituents Biological Activity/Notes Reference
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl (amide), cyclopropyl (C5) Anticancer (molecular conformation studies)
N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide 2-Chloro-6-fluorobenzyl (amide), m-tolyl (aryl) CFTR modulator (synthesized via acid-amine coupling)
N-(2,4-Difluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 2,4-Difluorophenyl (amide), 4-methoxyphenyl (aryl) Cytotoxicity studies (IC₅₀ values reported)
N-(4-Chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (MKA004) 4-Chlorobenzyl (amide), 4-fluorophenyl (aryl) MIF inhibitor (IC₅₀ = 356 nM)
Target Compound 4-Ethylphenyl (aryl), 2-methoxybenzyl (amide) Hypothesized CNS/anticancer applications N/A

Key Observations :

  • Electronic Effects : The 2-methoxybenzyl group introduces electron-donating methoxy substituents, which may stabilize hydrogen bonding interactions in binding pockets compared to electron-withdrawing groups (e.g., chloro or fluoro) in analogues .
  • Metabolic Stability : Halogenated benzyl groups (e.g., 4-chlorobenzyl in MKA004) may reduce oxidative metabolism, whereas the 2-methoxy group in the target compound could increase susceptibility to demethylation .

Comparison of Yields and Conditions :

  • Target Compound : Hypothetical synthesis via coupling 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with 2-methoxybenzylamine (estimated yield: 45–60%, based on analogous reactions) .
  • N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide : 50% yield using acid-amine coupling .
  • N-Substituted-5-Methyl Derivatives : 60–75% yields via thionyl chloride-mediated activation .

Spectroscopic Data :

  • IR Spectroscopy : Carboxamide C=O stretches appear at 1680–1685 cm⁻¹ across analogues, consistent with the target compound’s expected profile .
  • NMR : Aromatic protons in the 2-methoxybenzyl group (δ 6.8–7.5 ppm) and triazole protons (δ 8.0–8.5 ppm) align with shifts observed in structurally related compounds .

Biological Activity

1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with isocyanates or carboxylic acids under controlled conditions. The structural framework is critical for its biological activity and can be modified to enhance efficacy.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : Jurkat T-cells and others.
  • Mechanism of Action : Induction of apoptosis characterized by morphological changes such as membrane blebbing and DNA fragmentation. Notably, these compounds do not intercalate with DNA but instead induce DNA damage through mitochondrial pathways .
CompoundCell LineIC50 (µM)Mechanism
This compoundJurkat T-cellsNot specifiedApoptosis induction
Similar TriazolesVariousComparable to DoxorubicinMitochondrial damage

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored. Compounds with similar structures have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)Compound
E. coli8 µg/mLTriazole Derivative
S. aureus16 µg/mLTriazole Derivative

Enzyme Inhibition

Enzyme inhibition studies indicate that some triazole derivatives can inhibit carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes including pH regulation and ion transport. The inhibition of CA-II can lead to therapeutic effects in conditions such as glaucoma and edema.

CompoundIC50 (µM)Target Enzyme
This compound20.7 ± 1.13CA-II
Acetazolamide (standard)18.2 ± 0.23CA-II

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical and laboratory settings:

  • Study on Cytotoxicity : A study evaluating a series of triazole derivatives found that those with a similar structure to our compound displayed significant antiproliferative effects across multiple cancer cell lines .
  • Antimicrobial Efficacy : Research showed that triazoles inhibited the growth of E. coli and S. aureus, suggesting potential for development into novel antimicrobial agents .

Q & A

Q. What are the key synthetic routes for 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sequential functionalization. A representative protocol involves:

CuAAC Reaction : Reacting a 4-ethylphenyl azide with a propargylamide precursor under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) in DMSO or acetonitrile at 60–80°C for 12–24 hours .

Substitution : Introducing the 2-methoxybenzyl group via nucleophilic substitution or amide coupling, often using potassium carbonate as a base .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures.
Yield Optimization : Adjusting solvent polarity (e.g., DMF for sterically hindered reactions) and catalyst loading (0.1–1 mol% Cu) can improve yields to 60–85% .

Q. How is the compound’s structural identity confirmed post-synthesis?

A combination of spectroscopic and analytical methods is used:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole carbons at δ 140–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 351.15) .
  • X-ray Crystallography : Resolves stereoelectronic effects; triazole ring planarity and benzyl group orientation are key metrics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Discrepancies often arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time.
  • Compound Purity : HPLC purity thresholds (<95% vs. >98%) significantly impact activity .
  • Statistical Methods : Use standardized protocols (e.g., ANOVA with post-hoc tests) and replicate experiments (n ≥ 3).
    Example : A study reporting IC₅₀ = 12 µM in breast cancer cells used 48-hour exposure, while another with IC₅₀ = 25 µM used 72-hour exposure, suggesting time-dependent cytotoxicity .

Q. What computational strategies predict target interactions for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). The triazole’s nitrogen atoms form hydrogen bonds with kinase hinge regions .
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-target complexes.
  • QSAR Models : Correlate substituent electronegativity (e.g., 4-ethylphenyl’s hydrophobicity) with activity .

Q. How to design SAR studies for optimizing bioactivity?

Focus on modifying:

Triazole Substituents : Replace 4-ethylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity.

Benzyl Group : Test 2-methoxy vs. 3-methoxy positioning to alter steric bulk and π-π stacking.
Experimental Workflow :

  • Synthesize 10–15 analogs via parallel synthesis.
  • Screen against a panel of enzymes/cell lines.
  • Use CoMFA/CoMSIA for 3D-QSAR analysis .

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